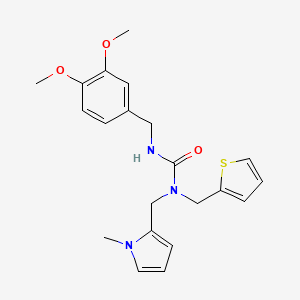
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,4-dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-(3,4-Dimethoxybenzyl)-1-((1-methyl-1H-pyrrol-2-yl)methyl)-1-(thiophen-2-ylmethyl)urea, identified by its CAS number 1251634-63-5, is a compound of interest due to its potential biological activities. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H25N3O3S, with a molecular weight of 399.5 g/mol. The structure includes a thiophene ring and a pyrrole moiety, which are known to contribute to various biological activities.
| Property | Value |
|---|---|
| CAS Number | 1251634-63-5 |
| Molecular Formula | C21H25N3O3S |
| Molecular Weight | 399.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antimicrobial Activity
Research indicates that compounds containing thiophene and pyrrole structures exhibit antimicrobial properties. For instance, derivatives of pyrrole have shown significant antibacterial activity against various strains of bacteria . The specific compound has not been extensively studied for its antimicrobial effects; however, its structural components suggest potential efficacy against bacterial infections.
Anti-inflammatory Properties
The anti-inflammatory activity of related compounds has been documented. Pyrrole derivatives have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting that this compound may also possess similar properties . The structural features of this compound could enhance its interaction with inflammatory pathways.
Anticancer Potential
Preliminary studies on related thioamide and urea derivatives indicate promising anticancer activity. For example, certain urea compounds have shown antiproliferative effects on cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) . The specific compound's potential as an anticancer agent remains to be explored in detail.
Synthesis and Evaluation
A study synthesized various urea derivatives and evaluated their biological activities, highlighting the importance of substituent groups on their efficacy . Although the specific compound was not the primary focus, the findings provide insights into how modifications can enhance biological activity.
In Vitro Studies
In vitro assays on related compounds have shown varying degrees of cytotoxicity and growth inhibition against cancer cell lines. For instance, some thioamide derivatives exhibited IC50 values in the low micromolar range against human cancer cells . Future research should include direct testing of this compound in similar assays to establish its profile.
属性
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-1-[(1-methylpyrrol-2-yl)methyl]-1-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-23-10-4-6-17(23)14-24(15-18-7-5-11-28-18)21(25)22-13-16-8-9-19(26-2)20(12-16)27-3/h4-12H,13-15H2,1-3H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWENVSJPQJYQBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(CC2=CC=CS2)C(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














